methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate
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Overview
Description
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a complex organic compound that features a benzoate ester linked to a diazepane ring, which is further substituted with a thianyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the diazepane ring, which is then functionalized with a thianyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The thianyl group can form hydrogen bonds with biological macromolecules, while the diazepane ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate: Similar structure but with a carbonyl group instead of a sulfonyl group.
Methyl 4-(3-thienyl)benzoate: Contains a thienyl group but lacks the diazepane ring
Uniqueness
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thianyl group and a diazepane ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-[[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c1-24-18(21)15-3-5-17(6-4-15)26(22,23)20-10-2-9-19(11-12-20)16-7-13-25-14-8-16/h3-6,16H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCCPPXHGUWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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